molecular formula C12H13Cl3N2 B586727 (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride CAS No. 149895-54-5

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

Cat. No.: B586727
CAS No.: 149895-54-5
M. Wt: 291.6
InChI Key: ZCWRRKAXJHHVDX-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chlorobenzyl group attached to a pyridinylamine structure, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and reduced forms.

    Condensation Reactions: The amine group in the compound can participate in condensation reactions with carbonyl compounds, forming imines and related structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted derivatives of (3-Chlorobenzyl)pyridin-4-ylamine.

    Oxidation Products: Oxidized forms of the compound, including quinones and related structures.

    Reduction Products: Reduced forms, such as amines and alcohols.

Scientific Research Applications

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride
  • (3-Bromobenzyl)pyridin-4-ylamine dihydrochloride
  • (3-Fluorobenzyl)pyridin-4-ylamine dihydrochloride

Comparison: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-8H,9H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWRRKAXJHHVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697659
Record name N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149895-54-5
Record name N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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